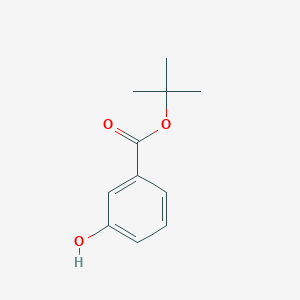

Tert-butyl 3-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAOVNTXDHGDNBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57704-54-8 | |

| Record name | tert-butyl 3-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Tert-butyl 3-hydroxybenzoate

An In-Depth Technical Guide to the

Introduction

Tert-butyl 3-hydroxybenzoate is a valuable bifunctional molecule widely utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2][3][4] Its structure incorporates a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxylic acid, and a phenolic hydroxyl group that remains available for further chemical modification. This unique arrangement allows for selective reactions at the phenol position while the carboxyl group is masked, an essential strategy in multi-step syntheses.[5] This guide provides an in-depth exploration of the principal synthetic methodologies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to equip researchers and drug development professionals with a comprehensive understanding of its synthesis.

Physicochemical and Spectroscopic Data

A thorough understanding of the target compound's properties is fundamental for its synthesis and purification.

| Property | Value | Source |

| IUPAC Name | This compound | [6][7] |

| CAS Number | 57704-54-8 | [7] |

| Molecular Formula | C₁₁H₁₄O₃ | [6][7][8] |

| Molecular Weight | 194.23 g/mol | [6] |

| Appearance | White solid | [9] |

| SMILES | CC(C)(C)OC(=O)C1=CC(=CC=C1)O | [6][8] |

| InChIKey | XAOVNTXDHGDNBG-UHFFFAOYSA-N | [6][8] |

Table 1: Key physicochemical properties of this compound.

| Spectroscopic Data | Observed Characteristics |

| ¹³C NMR | Spectral data available via public databases. |

| GC-MS | Mass spectrometry data confirms the molecular weight and fragmentation pattern. |

| IR Spectra | Characteristic peaks for hydroxyl (O-H) and ester carbonyl (C=O) groups are present. |

Table 2: Summary of Spectroscopic Data.[6]

Core Synthetic Strategies

The synthesis of this compound primarily revolves around the formation of a sterically demanding ester bond. The choice of method depends on factors such as scale, available reagents, and desired purity. The two most prevalent and logical approaches are:

-

Acid-Catalyzed Electrophilic Addition: Utilizing isobutylene as the source of the tert-butyl group in the presence of a strong acid catalyst. This method leverages the formation of a stable tert-butyl carbocation.

-

Carboxylic Acid Activation (Coupling): Employing coupling agents to activate the carboxylic acid of 3-hydroxybenzoic acid, facilitating its reaction with tert-butanol.

References

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxybenzoic acid tert-butyl ester 95% | CAS: 57704-54-8 | AChemBlock [achemblock.com]

- 8. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 9. prepchem.com [prepchem.com]

Physicochemical properties of Tert-butyl 3-hydroxybenzoate

An In-Depth Technical Guide to the Physicochemical Properties of Tert-butyl 3-hydroxybenzoate

This guide provides a comprehensive technical overview of the physicochemical properties of this compound (CAS No: 57704-54-8), a key intermediate in organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven insights into its characterization, handling, and application.

Introduction: Strategic Importance in Synthesis

This compound is a derivative of 3-hydroxybenzoic acid, an organic compound found in various plants and utilized as a versatile intermediate in the manufacturing of pharmaceuticals, preservatives, and dyes.[1][2] The introduction of a tert-butyl ester group serves a critical function in multi-step syntheses. This bulky group acts as a protecting group for the carboxylic acid, preventing it from participating in reactions while modifications are made to other parts of the molecule. Its stability under certain conditions and susceptibility to cleavage under others make it a valuable tool for medicinal chemists and process developers. Understanding its core physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, and developing robust formulations.

Core Physicochemical Profile

The molecular structure, characterized by a hydroxyl group and a tert-butyl ester on a benzene ring, dictates the compound's physical and chemical behavior.[3] The interplay between the polar hydroxyl and carboxylic ester functionalities and the nonpolar tert-butyl group governs its solubility, reactivity, and thermal properties.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 57704-54-8 | [3][4] |

| Molecular Formula | C₁₁H₁₄O₃ | [3][4] |

| Molecular Weight | 194.23 g/mol | [3] |

| Appearance | Colorless to light yellow solid-liquid mixture | [4] |

| Predicted pKa | 9.13 ± 0.10 | [4] |

| Predicted XLogP3 | 2.9 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

Synthesis and Reactivity

Synthesis Pathway

The most common route for synthesizing this compound is through the esterification of 3-hydroxybenzoic acid. A plausible and widely used method involves reaction with isobutylene under acidic catalysis. The bulky nature of the tert-butyl group necessitates specific conditions to achieve efficient esterification.

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three main functional components:

-

Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated by a suitable base. It is also an activating, ortho-para directing group for electrophilic aromatic substitution, though steric hindrance from the adjacent ester may influence regioselectivity.

-

Tert-butyl Ester Group: This group is relatively stable to a wide range of nucleophilic and basic conditions, making it an excellent protecting group. It is, however, readily cleaved under strong acidic conditions (e.g., trifluoroacetic acid), which protonate the carbonyl oxygen and facilitate the loss of the stable tert-butyl cation.

-

Aromatic Ring: The ring can undergo electrophilic substitution, with the hydroxyl group being the dominant directing influence.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, all key physicochemical properties must be determined using validated experimental protocols. The following sections describe self-validating, step-by-step methodologies.

Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Causality: DSC is chosen for its high accuracy, small sample requirement, and ability to detect thermal transitions beyond melting, such as decomposition. It provides a thermodynamic melting point, which is a crucial indicator of purity.

-

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards. The calibration must meet the manufacturer's specifications (e.g., onset temperature within ±0.5 °C).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan as a reference.

-

Thermal Program: Place the sample and reference pans into the DSC cell. Equilibrate the system at 25 °C. Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 200 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak temperature and enthalpy of fusion (J/g) should also be recorded. The sharpness of the peak provides a qualitative measure of purity.

-

Protocol: Determination of Aqueous Solubility via Shake-Flask Method (OECD 105)

-

Causality: The shake-flask method is a globally recognized standard for determining the solubility of a compound. It ensures that a true equilibrium between the solute and solvent is reached, providing a thermodynamically stable solubility value.

-

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of purified water (or relevant buffer, e.g., pH 7.4 phosphate-buffered saline for physiological relevance) in a sealed, inert flask.

-

Equilibration: Agitate the flask in a constant temperature water bath (e.g., 25 °C ± 0.5 °C) for a minimum of 24 hours. After 24 hours, take a sample, analyze its concentration, and continue agitation for another 24 hours. Equilibrium is confirmed when two consecutive measurements are within ±5% of each other.

-

Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the samples at high speed to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Caption: Integrated workflow for physicochemical characterization.

Spectral Data Analysis

Spectroscopic analysis is essential for confirming the structure and identity of this compound.[3]

-

¹H NMR (Proton NMR): The spectrum is expected to show a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.6 ppm. The aromatic protons will appear as multiplets in the 6.8-7.8 ppm region. A broad singlet corresponding to the phenolic hydroxyl proton is also expected, which may shift depending on the solvent and concentration.

-

¹³C NMR (Carbon NMR): The spectrum should display distinct signals for all 11 carbon atoms. Key signals include the carbonyl carbon of the ester (around 165 ppm), the quaternary carbon of the tert-butyl group (around 80 ppm), and the methyl carbons of the tert-butyl group (around 28 ppm). The aromatic carbons will resonate in the 115-160 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a broad O-H stretching band from the hydroxyl group (around 3300-3500 cm⁻¹). A strong C=O stretching vibration from the ester carbonyl will be present around 1700 cm⁻¹. C-O stretching and aromatic C-H and C=C vibrations will also be visible.

-

Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) can be used. The molecular ion peak [M]⁺ at m/z 194 would be expected. A prominent fragment corresponds to the loss of isobutylene (56 Da) to give the 3-hydroxybenzoic acid cation at m/z 138.[3] Another key fragment would be the tert-butyl cation at m/z 57.

Safety and Handling

This compound requires careful handling in a laboratory setting. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.[3]

-

Hazard Statements:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.

-

References

Introduction: Elucidating the Molecular Architecture of Tert-butyl 3-hydroxybenzoate

An In-Depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 3-hydroxybenzoate

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is a substituted aromatic ester with significant utility in organic synthesis, serving as a versatile building block and intermediate in the development of pharmaceutical agents and other complex molecules.[1] Accurate structural confirmation and purity assessment are paramount in these applications, necessitating a multi-faceted analytical approach. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally characterize this compound.

Our approach moves beyond simple data reporting. We will delve into the causality behind the experimental design, the rationale for selecting specific techniques, and the logic of spectral interpretation. This document is structured to serve as a practical reference for researchers and drug development professionals, ensuring that the data acquired is not only accurate but also thoroughly understood, thereby upholding the highest standards of scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, we employ both ¹H and ¹³C NMR to create a complete atomic map.

¹H NMR Spectroscopy

Expertise & Experience: The Rationale ¹H NMR is the initial and most informative experiment. We anticipate distinct signals for the bulky tert-butyl group and the protons on the aromatic ring. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is critical; it dissolves the analyte without introducing interfering proton signals and provides a deuterium signal for the spectrometer to "lock" onto, ensuring field stability during acquisition.[2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) within a clean vial.[3] Ensure complete dissolution, using gentle sonication if necessary.

-

Filtration & Transfer: To avoid paramagnetic impurities or particulates that can degrade spectral resolution, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.[2]

-

Tube Cleaning & Capping: Thoroughly wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any residues.[3] Cap the tube securely.

-

Instrument Insertion: Insert the sample into the spinner turbine, adjust the depth using a gauge, and carefully place it into the NMR spectrometer's autosampler or magnet bore.[4]

-

Spectrometer Setup & Acquisition:

-

Locking: The instrument locks onto the deuterium signal of the CDCl₃ solvent to stabilize the magnetic field.[3]

-

Shimming: The magnetic field homogeneity is optimized (shimmed) automatically or manually to achieve sharp, symmetrical peaks.[3]

-

Tuning: The probe is tuned to the ¹H frequency to maximize signal-to-noise.

-

Acquisition: A standard single-pulse experiment is run with parameters such as a 30-degree pulse angle, a 1-2 second relaxation delay, and 8-16 scans for a good signal-to-noise ratio.

-

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced using the residual solvent peak of CDCl₃ (δ 7.26 ppm) or an internal standard like Tetramethylsilane (TMS) at δ 0.00 ppm.[4]

Workflow for ¹H NMR Analysis

Caption: Workflow for acquiring a high-resolution ¹H NMR spectrum.

Data Interpretation & Summary

The ¹H NMR spectrum provides four key pieces of information: chemical shift (δ), integration, multiplicity, and coupling constant (J).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.58 | Singlet (s) | 9H | -C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group are shielded and show no coupling, resulting in a large singlet. |

| ~5.5-6.5 | Broad Singlet (br s) | 1H | Ar-OH | The phenolic proton is acidic and often exchanges, leading to a broad signal. Its chemical shift is concentration-dependent. |

| ~7.15 | Doublet of Doublets (dd) | 1H | Ar-H 5 | This proton is coupled to H4 and H6. |

| ~7.30 | Triplet (t) | 1H | Ar-H 4 | This proton is coupled to its two ortho neighbors, H2 and H5, resulting in a triplet. |

| ~7.50 | Singlet / Triplet (t) | 1H | Ar-H 2 | This proton appears as a singlet or a finely split triplet, located between the ester and hydroxyl groups. |

| ~7.65 | Doublet of Doublets (dd) | 1H | Ar-H 6 | This proton is coupled to H5 and H4. |

Note: Predicted chemical shifts are based on standard substituent effects. Actual values may vary slightly.

¹³C NMR Spectroscopy

Expertise & Experience: The Rationale ¹³C NMR complements the proton data by mapping the carbon framework. Due to the low natural abundance of ¹³C (~1.1%), a higher sample concentration and more scans are required.[3] A proton-decoupled experiment is standard, which simplifies the spectrum to a series of singlets, with each unique carbon environment producing one peak.

Experimental Protocol: ¹³C NMR Acquisition The sample preparation follows the same procedure as for ¹H NMR, though a higher concentration (20-50 mg) is advisable for faster acquisition.[3] The key difference lies in the spectrometer parameters, which are set for ¹³C observation with broadband proton decoupling. A typical acquisition may involve 256 to 1024 scans with a relaxation delay of 2-5 seconds.

Data Interpretation & Summary The chemical shift of each carbon signal is indicative of its electronic environment.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~28.2 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group are highly shielded and appear far upfield. |

| ~81.5 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group is deshielded compared to the methyls and appears further downfield. |

| ~117.0 | C -2 | Aromatic carbon ortho to the hydroxyl group, showing shielding effects. |

| ~121.5 | C -4 / C -6 | Aromatic carbons meta to the ester and ortho/para to the hydroxyl group. |

| ~129.8 | C -5 | Aromatic carbon para to the ester group. |

| ~131.5 | C -1 | The ipso-carbon attached to the ester group is deshielded by the carbonyl. |

| ~156.0 | C -3 | The ipso-carbon attached to the hydroxyl group is significantly deshielded by the electronegative oxygen. |

| ~165.5 | -C =O | The ester carbonyl carbon is the most deshielded carbon due to the strong electron-withdrawing effect of the two oxygen atoms. |

Note: Data sourced from the Spectral Database for Organic Compounds (SDBS).[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Experience: The Rationale IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (e.g., stretching, bending). We use Attenuated Total Reflectance (ATR) FTIR, a modern sampling technique that requires minimal sample preparation and provides high-quality, reproducible spectra for solid or liquid samples.[6][7] The ATR technique relies on an evanescent wave that penetrates a small distance into the sample, making it a surface-sensitive technique that requires good contact between the sample and the ATR crystal.[8][9]

Experimental Protocol: ATR-FTIR Analysis

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft tissue. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the crystal itself.

-

Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. This ensures optimal contact, which is essential for a strong signal.[10]

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a solvent-moistened tissue.

Workflow for ATR-FTIR Analysis

References

- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 4. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 5. Spectral Database for Organic Compounds [dl1.en-us.nina.az]

- 6. agilent.com [agilent.com]

- 7. youtube.com [youtube.com]

- 8. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. s4science.at [s4science.at]

Tert-butyl 3-hydroxybenzoate CAS number and molecular formula

Abstract

This technical guide provides a comprehensive overview of tert-butyl 3-hydroxybenzoate (CAS No: 57704-54-8), a functionalized aromatic compound with significant potential in organic synthesis and medicinal chemistry. Despite its utility as a building block, detailed literature on this specific isomer is notably scarce. This document consolidates available spectral and safety data, proposes a robust synthesis protocol based on established chemical principles, and explores its prospective applications in drug discovery and materials science. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as a foundational resource for researchers and developers, enabling them to leverage the unique chemical properties of this versatile molecule.

Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid, featuring a hydroxyl group at the meta-position and a tert-butyl ester functionality. This unique arrangement of functional groups imparts a balance of hydrophilicity and lipophilicity, making it an interesting candidate for various chemical transformations. The bulky tert-butyl group provides steric hindrance and can serve as a protecting group for the carboxylic acid, which can be cleaved under specific acidic conditions.

Table 1: Core Identification and Physicochemical Properties of this compound

| Identifier/Property | Value | Source |

| CAS Number | 57704-54-8 | [PubChem][1] |

| Molecular Formula | C₁₁H₁₄O₃ | [PubChem][1] |

| Molecular Weight | 194.23 g/mol | [PubChem][1] |

| IUPAC Name | This compound | [PubChem][1] |

| Synonyms | 3-Hydroxybenzoic acid tert-butyl ester, Benzoic acid, 3-hydroxy-, 1,1-dimethylethyl ester | [PubChem][1] |

| Computed XLogP3 | 2.9 | [PubChem][1] |

| Kovats Retention Index | 1585 (Semi-standard non-polar) | [PubChem][1] |

Synthesis of this compound: A Proposed Protocol

Causality Behind Experimental Choices

The choice of isobutylene as the tert-butyl source is predicated on its high reactivity in the presence of a strong acid catalyst to form a stable tert-butyl cation. This carbocation is then readily attacked by the nucleophilic carboxylic acid of 3-hydroxybenzoic acid. The use of a sealed, high-pressure tube is necessary to contain the gaseous isobutylene and ensure a sufficient concentration for the reaction to proceed efficiently at room temperature. Dioxane is selected as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions. Sulfuric acid serves as a potent catalyst for the generation of the tert-butyl cation. The workup procedure is designed to quench the catalyst, remove unreacted starting materials, and isolate the desired product.

Proposed Experimental Protocol

Reaction: Esterification of 3-hydroxybenzoic acid with isobutylene.

Materials:

-

3-hydroxybenzoic acid (1.0 eq)

-

Dioxane

-

Concentrated Sulfuric Acid (catalytic amount)

-

Isobutylene (excess)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1N Sodium Hydroxide (NaOH) solution

-

Dilute Sulfuric Acid (H₂SO₄)

-

Diethyl ether or Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

High-pressure reaction tube with a sealing mechanism

Procedure:

-

Reaction Setup: In a high-pressure reaction tube, dissolve 3-hydroxybenzoic acid (e.g., 13.8 g, 0.1 mol) in dioxane (e.g., 50 mL).

-

Cooling and Addition of Reagents: Cool the tube to -78 °C using a dry ice/acetone bath. Carefully condense an excess of isobutylene gas into the tube. Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL).

-

Reaction: Seal the tube securely and allow it to warm to room temperature. Stir the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the tube back to -78 °C before carefully opening it. Slowly pour the reaction mixture into an excess of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst. Any remaining isobutylene will evaporate.

-

Extraction and Wash: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the organic layer sequentially with 1N NaOH solution (to remove unreacted 3-hydroxybenzoic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Caption: Proposed synthesis workflow for this compound.

Spectroscopic Data

Characterization of this compound is crucial for confirming its identity and purity. The following data has been compiled from public databases.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Key Peaks/Signals | Source |

| ¹³C NMR | Spectral data available. | [PubChem][1] |

| GC-MS | Major fragments at m/z: 138, 121. | [PubChem][1] |

| IR (Vapor Phase) | Spectral data available. | [PubChem][1] |

Note: For detailed spectra, please refer to the sources linked in the References section.

Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, its structure suggests significant potential as a versatile building block in several areas of chemical research and development.

Role as a Protected Building Block

The tert-butyl ester functionality serves as an effective protecting group for the carboxylic acid. This allows for selective reactions at the phenolic hydroxyl group without interference from the acidic proton of the carboxylic acid. The tert-butyl group can be subsequently removed under moderately acidic conditions, regenerating the carboxylic acid. This strategy is highly valuable in multi-step organic synthesis.

Caption: Use as a protected building block in organic synthesis.

Potential in Medicinal Chemistry

Hydroxybenzoic acids and their derivatives are known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. For instance, derivatives of 3,5-di-tert-butyl-4-hydroxybenzoic acid have been investigated as antistress agents. The introduction of the tert-butyl ester in this compound increases its lipophilicity, which can enhance its ability to cross biological membranes, potentially improving its pharmacokinetic properties in drug discovery programs. It can serve as a scaffold or intermediate for the synthesis of more complex molecules with therapeutic potential.

Applications in Materials Science

Phenolic compounds, particularly those with sterically hindering groups like tert-butyl, are widely used as antioxidants and stabilizers in polymers and other materials[3]. While the primary applications are often for 2,6-di-tert-butylphenol derivatives, the underlying principle of radical scavenging by the phenolic hydroxyl group is applicable. This compound could be explored as a monomer or an additive in the development of new polymers with enhanced thermal or oxidative stability.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

Table 3: GHS Hazard Information

| Hazard Code | Description | Pictogram |

| H302 | Harmful if swallowed |

|

| H315 | Causes skin irritation |

|

| H318 | Causes serious eye damage |

|

| H335 | May cause respiratory irritation |

|

Source: [PubChem][1]

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a chemical compound with considerable, yet largely untapped, potential. While the available literature is sparse, its chemical structure suggests a valuable role as a protected building block in organic synthesis and as a scaffold for the development of new pharmaceuticals and materials. This guide has provided a consolidated source of its known properties, a detailed proposed synthesis protocol, and an exploration of its potential applications, grounded in established chemical principles. It is hoped that this document will serve as a catalyst for further research into this promising molecule, enabling scientists and developers to unlock its full potential.

References

Stability of Tert-butyl 3-hydroxybenzoate under different conditions

An In-depth Technical Guide to the Stability of Tert-butyl 3-hydroxybenzoate

Abstract

This technical guide provides a comprehensive examination of the chemical stability of this compound, a pivotal intermediate in contemporary pharmaceutical synthesis. We will systematically investigate its degradation profile under a variety of stress conditions, including acidic, basic, oxidative, thermal, and photolytic challenges. This document is crafted for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols for stability assessment but also the fundamental scientific rationale underpinning these procedures. A thorough comprehension of the degradation pathways and kinetics is indispensable for the development of robust synthetic routes, stable formulations, and for ensuring the quality and efficacy of final drug products. All methodologies herein are designed to be self-validating, with key mechanistic assertions substantiated by authoritative sources.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a highly versatile bifunctional molecule, serving as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility stems from the orthogonal reactivity of its two functional groups: a sterically hindered tert-butyl ester and a nucleophilic phenolic hydroxyl group. The tert-butyl ester functions as a robust protecting group for the carboxylic acid, which can be selectively cleaved under specific acidic conditions, a reaction that proceeds via a stable tertiary carbocation intermediate.[1] This allows the phenolic hydroxyl to be manipulated or to remain as a key pharmacophoric feature without interference from the carboxylic acid.

The intrinsic stability of this intermediate is of paramount importance; it directly influences the purity, yield, and safety profile of the final API. Understanding its degradation profile is a critical component of process chemistry, formulation development, and regulatory compliance.[2][3][4] This guide provides the foundational knowledge and practical methodologies to rigorously evaluate the stability of this compound.

Physicochemical Properties

A foundational understanding of the molecule's physical and chemical properties is essential before undertaking stability studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₃ | [5][6] |

| Molecular Weight | 194.23 g/mol | [5][6] |

| IUPAC Name | This compound | [5] |

| Appearance | White to off-white crystalline powder | (General supplier data) |

| CAS Number | 57704-54-8 | [5] |

| Predicted XLogP3 | 2.9 | [6] |

Forced Degradation Studies: Elucidating Intrinsic Stability

Forced degradation, or stress testing, is a systematic process of subjecting a compound to conditions more severe than those encountered during routine handling and storage.[3][7] This accelerated approach is fundamental to identifying likely degradation pathways, characterizing degradation products, and developing stability-indicating analytical methods capable of resolving the parent compound from all potential impurities.[2][4][8]

General Experimental Workflow

The logical progression of a forced degradation study is outlined below. The objective is to achieve a target degradation of approximately 10-20%, which is sufficient to form and identify degradants without completely consuming the parent compound.[8]

Caption: General workflow for forced degradation of this compound.

Stability Under Acidic Conditions

Causality: The tert-butyl ester is designed to be labile under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the alkyl-oxygen bond to form a stable tert-butyl carbocation and the carboxylic acid. This is the most anticipated degradation pathway.[1]

Protocol:

-

Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M HCl to the flask.

-

Place the flask in a thermostatically controlled water bath at 60 °C.

-

After 8 hours, remove the flask and allow it to cool to room temperature.

-

Carefully neutralize the solution by adding 1 mL of 1.0 M NaOH.

-

Dilute to the 10 mL mark with a 50:50 mixture of acetonitrile and water.

-

Analyze the resulting solution by HPLC.

Expected Degradation Pathway:

Caption: Acid-catalyzed hydrolysis of this compound.

Field Insights: This degradation is expected to be clean and rapid. The primary product, 3-hydroxybenzoic acid, is a known compound, making its identification straightforward by comparison to a reference standard.[9] The formation of isobutylene gas is also expected.

Stability Under Basic Conditions

Causality: Basic hydrolysis, or saponification, is a common reaction for esters. The mechanism involves nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, expelling the alkoxide leaving group.[10][11] The final step is an irreversible acid-base reaction between the formed carboxylic acid and the alkoxide, driving the reaction to completion.[10]

Protocol:

-

Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 1.0 M NaOH to the flask.

-

Place the flask in a water bath at 60 °C.

-

After 24 hours, remove the flask and cool to room temperature.

-

Neutralize the solution by adding 1 mL of 1.0 M HCl.

-

Dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Analyze by HPLC.

Expected Degradation Pathway:

Caption: Base-catalyzed hydrolysis (saponification) of this compound.

Field Insights: Due to the steric hindrance of the tert-butyl group, the rate of saponification is expected to be significantly slower than acid-catalyzed hydrolysis. The primary product upon acidic workup will be 3-hydroxybenzoic acid.

Stability Under Oxidative Conditions

Causality: Phenolic compounds are susceptible to oxidation.[12] The hydroxyl group can be oxidized to form phenoxy radicals, which can then lead to the formation of quinone-type structures or undergo further reactions to form polymeric material.[13]

Protocol:

-

Pipette 1 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 1 mL of 30% hydrogen peroxide.

-

Keep the flask at room temperature for 24 hours, protected from light.

-

Dilute to volume with a 50:50 mixture of acetonitrile and water.

-

Analyze immediately by HPLC.

Expected Degradation Products: The degradation mixture is likely to be complex. The primary small-molecule degradants would be quinone or hydroquinone derivatives formed from the oxidation of the aromatic ring. Characterization will likely require LC-MS/MS to elucidate the structures of the new peaks observed in the chromatogram.

Stability Under Thermal Conditions

Causality: Thermal stress provides the energy to overcome activation barriers for decomposition reactions. For this molecule, potential thermal degradation pathways could include decarboxylation at very high temperatures or hydrolysis if moisture is present.

Protocol:

-

Solid State: Place approximately 10 mg of the solid compound in an open glass vial in a calibrated oven at 80 °C for 7 days. After cooling, dissolve the sample in a suitable solvent and analyze by HPLC.

-

Solution State: Prepare a solution of the compound in a relevant process solvent (e.g., acetonitrile) at 1 mg/mL. Place the solution in a sealed vial in an oven at 80 °C for 7 days. Cool and analyze by HPLC.

Field Insights: Structurally related phenolic compounds like BHT exhibit susceptibility to thermal degradation.[14] While this compound is expected to be relatively stable at moderate temperatures, some degradation is possible. The presence of impurities, particularly acidic or basic residues from synthesis, could catalyze degradation.

Stability Under Photolytic Conditions

Causality: Aromatic compounds, especially phenols, can absorb UV radiation. This absorption can promote the molecule to an excited state, leading to bond cleavage, radical formation, and subsequent degradation.[15][16]

Protocol:

-

Prepare two 1 mg/mL solutions of the compound in a 50:50 acetonitrile/water mixture.

-

Place one sample in a photostability chamber and expose it to a light source conforming to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

-

Wrap the second (control) sample in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.

-

After the exposure period, analyze both samples by HPLC.

Field Insights: Photodegradation often results in a complex mixture of products. The initial steps may involve the formation of colored species as the aromatic system is modified. Comparing the chromatograms of the exposed and control samples is essential to distinguish between photolytic and thermal degradation.

Summary of Predicted Stability Profile

This table consolidates the expected stability of this compound under various stress conditions. The extent of degradation is an estimation and must be confirmed by experimental data.

| Stress Condition | Reagent/Parameters | Expected Stability | Primary Degradation Pathway | Key Degradant(s) |

| Acidic | 0.1 M HCl, 60°C | Low | Hydrolysis | 3-Hydroxybenzoic acid |

| Basic | 0.1 M NaOH, 60°C | Moderate | Saponification | 3-Hydroxybenzoic acid (after workup) |

| Oxidative | 3% H₂O₂, RT | Moderate | Oxidation | Quinone-type structures, ring-opened products |

| Thermal | 80°C, 7 days | High | Decomposition | Minor impurities, potential decarboxylation |

| Photolytic | ICH Q1B | Moderate to High | Photodecomposition | Complex mixture of photo-products |

Conclusion and Recommendations

This compound demonstrates predictable lability under specific, controlled conditions, which is a feature exploited in its role as a protecting group. Its primary vulnerability is to acid-catalyzed hydrolysis, a rapid and clean reaction yielding 3-hydroxybenzoic acid. The compound is significantly more resistant to basic hydrolysis due to steric hindrance. Stability towards oxidative and photolytic stress is moderate, with the phenolic hydroxyl group being the likely site of initial degradation. The compound exhibits good thermal stability under typical processing and storage conditions.

For drug development professionals, these findings are critical. Process conditions must carefully control pH to avoid premature deprotection. Formulation strategies should consider the potential for oxidative degradation, possibly requiring the inclusion of antioxidants or packaging under an inert atmosphere. Finally, the development of a robust, stability-indicating HPLC method, validated using samples generated from these forced degradation studies, is a non-negotiable prerequisite for advancing any API derived from this intermediate into further development stages.

References

- 1. reddit.com [reddit.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ajpsonline.com [ajpsonline.com]

- 5. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C11H14O3) [pubchemlite.lcsb.uni.lu]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. biopharminternational.com [biopharminternational.com]

- 9. 3-Hydroxybenzoate | C7H5O3- | CID 54675842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. organicchemistrytutor.com [organicchemistrytutor.com]

- 12. jetir.org [jetir.org]

- 13. benchchem.com [benchchem.com]

- 14. Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Solubility of Tert-butyl 3-hydroxybenzoate in common organic solvents

An In-depth Technical Guide to the Solubility of Tert-butyl 3-hydroxybenzoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various chemical syntheses. Addressed to researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of the molecule, predicts its solubility profile across a range of common organic solvents, and provides a detailed, self-validating experimental protocol for quantitative solubility determination. The guide aims to equip scientists with the foundational knowledge required for efficient process development, purification, and formulation involving this compound.

Introduction to this compound

This compound (C₁₁H₁₄O₃, Molar Mass: 194.23 g/mol ) is an aromatic ester of significant interest in organic synthesis and pharmaceutical development.[1] Its bifunctional nature, possessing both a phenolic hydroxyl group and a sterically hindered tert-butyl ester, makes it a versatile building block. Understanding its solubility is a critical first step in a multitude of applications, from selecting an appropriate reaction medium to designing robust crystallization procedures for purification and developing stable formulations. Inadequate solubility can lead to poor reaction kinetics, low yields, and challenges in downstream processing. This guide provides a detailed examination of the factors governing the solubility of this compound and offers a framework for its experimental determination.

Molecular Structure and Its Influence on Solubility

The solubility behavior of this compound is dictated by the interplay of its three primary structural features: the benzene ring, the phenolic hydroxyl (-OH) group, and the tert-butyl ester (-COOC(CH₃)₃) group.

-

Benzene Ring: The aromatic ring is inherently nonpolar and lipophilic, favoring interactions with nonpolar or weakly polar organic solvents through van der Waals forces.

-

Hydroxyl Group: The phenolic -OH group is polar and capable of acting as both a hydrogen bond donor and acceptor. This feature promotes solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, DMSO).[2]

-

Tert-butyl Ester Group: This group introduces two key characteristics. The carbonyl (C=O) function adds polarity and can act as a hydrogen bond acceptor. However, the bulky, nonpolar tert-butyl group introduces significant steric hindrance and increases the overall lipophilicity of the molecule.[3] This steric bulk can shield the ester group from interacting effectively with solvent molecules, while the alkyl chains enhance solubility in nonpolar solvents.

The balance between the hydrophilic character of the hydroxyl group and the lipophilic nature of the benzene ring and tert-butyl moiety determines the compound's solubility in a given solvent.

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is governed by the principle "like dissolves like," which is a simplified expression of the thermodynamics of mixing.[4] Solubility depends on the relative strength of three interactions:

-

Solute-Solute Interactions: The forces holding the crystalline lattice together (e.g., hydrogen bonding, π-stacking).

-

Solvent-Solvent Interactions: The cohesive forces within the solvent.

-

Solute-Solvent Interactions: The forces formed between solute and solvent molecules upon mixing.

For dissolution to occur, the energy released from forming solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions. Phenolic compounds, like this compound, often exhibit enhanced solubility in polar solvents that can effectively solvate the hydroxyl group.[5][6] The choice of solvent is therefore a critical parameter that can be predicted by comparing the polarity of the solute with potential solvents.

Predicted Solubility Profile in Common Organic Solvents

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl groups of the alcohols can act as both hydrogen bond donors and acceptors, effectively solvating both the phenolic -OH and ester carbonyl of the solute.[9] The alkyl portion of the alcohol also interacts favorably with the nonpolar regions of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | These solvents can act as hydrogen bond acceptors for the solute's phenolic -OH group. Their moderate polarity also accommodates the nonpolar benzene ring and tert-butyl group. |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar aprotic solvent and a strong hydrogen bond acceptor, making it an excellent solvent for many phenolic compounds.[3] | |

| Acetonitrile | Moderate | Acetonitrile is polar but a weaker hydrogen bond acceptor than acetone or DMSO, leading to moderate solubility. | |

| Weakly Polar | Dichloromethane (DCM), Chloroform | Moderate | These solvents can weakly interact with the polar functional groups while effectively solvating the large nonpolar portions of the molecule. Benzoic acid shows reasonable solubility in chloroform.[7] |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic ring of the solvent interacts favorably with the solute's benzene ring via π-π stacking. However, these solvents cannot effectively solvate the polar hydroxyl and ester groups, limiting overall solubility. |

| Nonpolar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Insoluble | These solvents lack the polarity to overcome the strong solute-solute interactions mediated by hydrogen bonding in the crystal lattice. The lipophilic character of the solute is insufficient to drive dissolution in highly nonpolar media.[7] |

| Aqueous | Water | Very Low / Insoluble | The large, hydrophobic tert-butyl group and benzene ring significantly reduce water solubility, despite the presence of the polar hydroxyl group.[3] The compound is expected to be soluble in aqueous base (e.g., 5% NaOH) due to the deprotonation of the acidic phenol to form a much more polar phenoxide salt.[10] |

Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method

This protocol describes a robust, self-validating method for the quantitative determination of solubility. The core principle is to saturate a solvent with the solute at a constant temperature and then measure the concentration of the dissolved solid in the supernatant.[9]

5.1 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or sealed flasks (e.g., 20 mL)

-

Thermostatically controlled shaker or incubator

-

Syringes (e.g., 5 mL) and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

5.2 Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. Causality: Adding a clear excess of solid ensures that the solution reaches saturation, which is visually confirmed by the presence of undissolved solid at equilibrium.

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.

-

Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the slurries for a predetermined time (e.g., 24-72 hours). Trustworthiness: A kinetic study should be performed initially to determine the time required to reach equilibrium. This is done by taking samples at various time points (e.g., 4, 8, 16, 24, 48 h) until the measured concentration remains constant. This validates that the final measurement represents true equilibrium solubility.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostat for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, filtered solution into a pre-weighed vial or volumetric flask. Causality: Filtering is critical to remove any microscopic solid particles, which would otherwise lead to an overestimation of solubility.

-

Quantification:

-

Gravimetric Method: Weigh the filtered sample, then gently evaporate the solvent under a nitrogen stream or in a vacuum oven at a low temperature until a constant weight of the dried solute is achieved. Calculate the solubility in g/100g of solvent.

-

Chromatographic/Spectroscopic Method: Dilute an accurately known mass or volume of the filtered sample with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample by HPLC-UV or UV-Vis spectroscopy to determine the concentration. Calculate the solubility in mg/mL or mol/L.

-

-

Data Reporting: Report the solubility as an average of at least three replicate measurements, along with the standard deviation and the specific temperature of the experiment.

Practical Implications and Applications

-

Reaction Chemistry: The choice of a solvent where reactants are highly soluble can increase reaction rates and improve yields. For reactions involving this compound, polar solvents like ethanol or ethyl acetate are likely good starting points.

-

Purification by Recrystallization: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[11] Based on the predicted profile, a mixed solvent system, such as Toluene/Heptane or Ethanol/Water, might be effective for purifying this compound.

-

Drug Development: In pharmaceutical applications, solubility in biocompatible solvents is paramount for creating formulations. The low aqueous solubility suggests that formulation strategies such as co-solvents, salt formation (by deprotonating the phenol), or amorphous solid dispersions might be necessary for aqueous delivery systems.

Conclusion

This compound exhibits a nuanced solubility profile governed by the balance of its polar hydroxyl/ester groups and its nonpolar aromatic/alkyl domains. It is predicted to be highly soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO. Its solubility is expected to be moderate in weakly polar solvents and poor in nonpolar aliphatic hydrocarbons and water. For precise process design and optimization, the qualitative predictions presented here should be confirmed using robust experimental methods, such as the detailed isothermal saturation protocol provided. This foundational data is indispensable for the effective utilization of this compound in research and industrial applications.

References

- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.ws [chem.ws]

- 5. Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. Benzoic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Prospective Crystal Structure of Tert-butyl 3-hydroxybenzoate

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 3-hydroxybenzoate is a compound of interest in organic synthesis and medicinal chemistry, serving as a versatile building block. A thorough understanding of its solid-state properties, dictated by its crystal structure, is paramount for applications in materials science and pharmaceutical development. This guide addresses the current void in experimental crystallographic data for this compound. While no experimentally determined structure has been deposited in public databases to date, this document provides a comprehensive prospective analysis. By examining the crystallographic features of closely related analogues, namely 3-hydroxybenzoic acid and various alkyl 4-hydroxybenzoates (parabens), we infer the likely intermolecular interactions and packing motifs. Furthermore, we present a detailed, field-proven experimental workflow for the synthesis, purification, crystallization, and subsequent single-crystal X-ray diffraction analysis required to elucidate the definitive crystal structure of this compound.

Introduction: The Unresolved Solid State of this compound

This compound (C₁₁H₁₄O₃) is a derivative of benzoic acid characterized by a hydroxyl group at the meta-position and a bulky tert-butyl ester group.[1] The interplay between the hydrogen-bonding capability of the phenolic hydroxyl group and the steric hindrance of the tert-butyl group makes its solid-state arrangement a subject of scientific curiosity. The crystal packing profoundly influences key physicochemical properties such as solubility, melting point, stability, and bioavailability, which are critical parameters in drug development and materials engineering.

As of this publication, a search of the Cambridge Structural Database (CSD) and other crystallographic repositories reveals no public record of a solved single-crystal structure for this compound. This guide, therefore, serves a dual purpose: to provide a robust, predictive analysis based on known isostructural and analogous compounds, and to offer a detailed experimental blueprint for researchers to determine the structure themselves.

Molecular Structure and Predicted Conformation

The molecular structure of this compound features a planar phenyl ring. The primary conformational degrees of freedom are the rotation around the C-O bond of the ester linkage and the orientation of the hydroxyl proton. The bulky tert-butyl group is expected to significantly influence the torsion angle of the ester relative to the plane of the benzene ring to minimize steric clash. The hydroxyl and carbonyl groups are potential hydrogen bond donors and acceptors, respectively, which will be the dominant force in directing crystal packing.

Caption: Molecular structure of this compound.

Crystallographic Analysis of Analogous Structures

To predict the crystal packing of this compound, it is instructive to analyze the experimentally determined structures of its parent acid and its isomeric analogues.

3-Hydroxybenzoic Acid: The Progenitor

The crystal structure of 3-hydroxybenzoic acid, the parent compound, has been determined.[2] Its packing is dominated by strong hydrogen bonds. Typically, carboxylic acids form centrosymmetric dimers via O-H···O hydrogen bonds between their carboxyl groups. The hydroxyl group then provides a secondary site for intermolecular hydrogen bonding, often leading to extended chains or sheets. In 3-hydroxybenzoic acid, both the carboxylic acid and the phenolic hydroxyl group participate in a network of hydrogen bonds, creating a stable, high-melting-point solid.[3][4][5][6]

Table 1: Crystallographic Data for 3-Hydroxybenzoic Acid

| Parameter | Value |

|---|---|

| CCDC Number | 933474 |

| Chemical Formula | C₇H₆O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.33 |

| b (Å) | 20.45 |

| c (Å) | 5.92 |

| β (°) | 111.4 |

| V (ų) | 600.2 |

| Z | 4 |

Note: Data corresponds to one of the determined structures and is illustrative.[2]

The key takeaway is the propensity of the 3-hydroxybenzoyl moiety to form robust hydrogen-bonded networks. Esterification to the tert-butyl ester will block the carboxylic acid's ability to form dimers, but the phenolic -OH group and the carbonyl oxygen will remain as primary hydrogen bonding sites.

Alkyl 4-Hydroxybenzoates (Parabens): The Influence of the Ester Group

The crystal structures of several n-alkyl 4-hydroxybenzoates (parabens) are well-documented.[7] In these structures, a recurring and dominant motif is the formation of a head-to-tail hydrogen-bonded chain, or catemer, involving the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the next (O-H···O=C).[8] This interaction links the molecules into infinite one-dimensional chains.

Caption: O-H···O=C hydrogen-bonded catemer in parabens.

The alkyl chains in these structures typically pack into segregated layers or domains, stabilized by van der Waals interactions. As the alkyl chain length increases (methyl to butyl), the packing efficiency and plasticity of the crystals can change significantly.[7] For this compound, the bulky, non-linear tert-butyl group will disrupt the simple layered packing seen in n-alkyl parabens. It is plausible that the O-H···O=C catemer will still form, but the overall crystal packing will need to accommodate the significant steric demands of the tert-butyl groups, potentially leading to a less dense and more complex three-dimensional arrangement.

Proposed Experimental Workflow for Crystal Structure Determination

This section outlines a robust, step-by-step methodology for an investigating scientist to obtain high-quality single crystals of this compound and determine its crystal structure via X-ray diffraction.

Caption: Workflow for Crystal Structure Determination.

Protocol 1: Synthesis and Purification

The synthesis can be adapted from established procedures for similar esters, such as tert-butyl 4-hydroxybenzoate.[9] The core of the method is a Fischer-Speier esterification using an excess of isobutylene as the tert-butyl source under acidic catalysis.

Materials:

-

3-Hydroxybenzoic acid (99%+)

-

Dioxane (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Isobutylene (condensed liquid or gas)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

1N Sodium Hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (HPLC grade)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3-hydroxybenzoic acid (e.g., 0.1 mol) in anhydrous dioxane.

-

Isobutylene Addition: Cool the vessel to -78°C (dry ice/acetone bath) and carefully condense an excess of isobutylene gas into the solution.

-

Catalysis: Cautiously add a catalytic amount of concentrated H₂SO₄ (e.g., 1-2 mL) to the cold mixture.

-

Reaction: Seal the vessel, allow it to warm to room temperature, and stir for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, cool the vessel back to -78°C before carefully opening. Slowly pour the reaction mixture into a beaker containing an excess of chilled saturated NaHCO₃ solution to neutralize the acid and quench the reaction.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3x volumes).

-

Purification: Combine the organic layers. Wash with 1N NaOH solution to remove any unreacted 3-hydroxybenzoic acid, followed by a wash with saturated NaHCO₃ solution and finally with brine.

-

Drying and Concentration: Dry the ether layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent. Confirm the identity and purity of the resulting white solid product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Single Crystal Growth

Growing diffraction-quality single crystals is often a process of systematic trial and error. The primary requirement is highly pure starting material (>99.5%).

Methods:

-

Slow Evaporation (Method of Choice for Initial Screening):

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., acetone, ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) in a clean vial.

-

Cover the vial with a cap containing a few pinholes or with parafilm pierced by a needle.

-

Allow the solvent to evaporate slowly and undisturbed in a vibration-free environment over several days to weeks.

-

-

Vapor Diffusion (Liquid/Liquid or Solid/Liquid):

-

Prepare a concentrated solution of the compound in a good solvent (e.g., dichloromethane).

-

Place this vial inside a larger, sealed jar containing a poor solvent (the anti-solvent, e.g., hexane) in which the compound is sparingly soluble.

-

The anti-solvent vapor will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution. This can be done by placing it in a Dewar flask or a programmable cooling bath to ensure a slow, controlled temperature drop, which favors the growth of single crystals over polycrystalline powder.

-

Protocol 3: Single-Crystal X-ray Diffraction (SC-XRD)

Procedure:

-

Crystal Selection: Under a microscope, select a suitable single crystal (typically 0.1-0.3 mm in size) that is clear, free of cracks, and has well-defined faces.

-

Mounting: Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. A preliminary unit cell is determined, followed by a full data collection strategy to measure the intensities of a large number of unique reflections.

-

Structure Solution and Refinement: The collected data is processed to yield a reflection file. The structure is then solved using direct methods or Patterson methods (e.g., using software like SHELXT) and refined against the experimental data using full-matrix least-squares methods (e.g., using SHELXL). This iterative process refines the atomic positions, displacement parameters, and other structural details.

-

Validation and Deposition: The final structural model is validated using tools like PLATON and checkCIF. The resulting Crystallographic Information File (CIF) should then be deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC) to make the findings available to the scientific community.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined, a predictive analysis based on its structural analogues provides valuable insights. The presence of a phenolic hydroxyl and a carbonyl oxygen strongly suggests that hydrogen-bonded catemers will be a defining feature of its solid-state architecture. The steric bulk of the tert-butyl group is expected to disrupt simple packing arrangements, making the precise three-dimensional structure a compelling puzzle. The experimental workflows provided herein offer a clear and actionable path for researchers to not only solve this puzzle but also to contribute a valuable piece of data to the fields of crystallography, materials science, and pharmaceutical development. The elucidation of this structure will enable a deeper understanding of its physicochemical properties and facilitate its rational application in future technologies.

References

- 1. This compound | C11H14O3 | CID 13382081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxybenzoic Acid | C7H6O3 | CID 7420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-hydroxybenzoic acid [stenutz.eu]

- 4. hmdb.ca [hmdb.ca]

- 5. Benzoic acid, 3-hydroxy- [webbook.nist.gov]

- 6. 3-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. prepchem.com [prepchem.com]

The Multifaceted Potential of 3-Hydroxybenzoic Acid Derivatives: A Technical Guide for Scientific Professionals

Foreword: Unlocking the Therapeutic and Industrial Promise of a Versatile Molecular Scaffold

3-Hydroxybenzoic acid (3-HBA), a simple monohydroxybenzoic acid, serves as a foundational scaffold for a vast and burgeoning class of derivatives with significant potential across diverse scientific and industrial domains.[1][2] Naturally occurring in plants like pineapple and as a component of castoreum, this organic compound and its synthetic analogs are at the forefront of research in drug discovery, materials science, and beyond.[2] This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and applications of 3-HBA derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate and harness the capabilities of these versatile molecules.

The unique chemical architecture of 3-HBA, featuring a hydroxyl and a carboxyl group in a meta-position on a benzene ring, imparts distinct reactivity and allows for a wide array of chemical modifications.[3] This structural versatility is the wellspring of the diverse biological activities and material properties exhibited by its derivatives, ranging from potent enzyme inhibitors to high-performance polymers. This guide will delve into the core applications of these compounds, elucidating the scientific principles that underpin their utility and providing practical insights for their application in research and development.

I. The Chemical Core: Synthesis and Physicochemical Properties

The utility of 3-hydroxybenzoic acid derivatives is fundamentally linked to their synthesis and inherent chemical characteristics. A variety of synthetic routes are available, from classical organic reactions to more novel photochemical methods.[4] The meta-disposition of the hydroxyl and carboxyl groups influences the electronic properties of the aromatic ring, guiding further functionalization and determining the intermolecular interactions that dictate biological activity and material performance.[3]

Synthetic Strategies: A Summary

The synthesis of 3-HBA derivatives can be broadly categorized into two approaches: modification of the 3-HBA core and de novo synthesis of the substituted aromatic ring.

| Synthetic Approach | Description | Key Reactions |

| Modification of 3-HBA | Direct functionalization of the 3-hydroxybenzoic acid scaffold. | Esterification, Etherification, Amide formation, Halogenation, Nitration[3] |

| De Novo Synthesis | Construction of the substituted benzene ring from acyclic precursors or other cyclic systems. | Photochemical rearrangement of bicyclo[3.1.0]hex-3-en-2-ones[4], Kolbe-Schmitt reaction variations[5] |

Experimental Protocol: A General Procedure for Esterification of 3-Hydroxybenzoic Acid

This protocol outlines a common method for synthesizing ester derivatives of 3-hydroxybenzoic acid, which are frequently explored for their biological activities.[6][7]

Materials:

-

3-Hydroxybenzoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Dichloromethane (solvent)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 3-hydroxybenzoic acid (1 equivalent) in an excess of the desired alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the excess alcohol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain the crude ester.

-

Purify the product by column chromatography or recrystallization as needed.

II. Pharmaceutical Applications: A Spectrum of Therapeutic Potential

The diverse biological activities of 3-hydroxybenzoic acid derivatives have positioned them as promising candidates for the development of new therapeutic agents.[6][7] Their ability to interact with a range of biological targets underpins their potential in treating a wide array of diseases.

A. Antimicrobial and Antiviral Activity

Derivatives of 3-hydroxybenzoic acid have demonstrated notable activity against a variety of microbial pathogens, including bacteria and fungi.[6][7][8][9] The mechanism of action is often attributed to their ability to disrupt cell membranes, inhibit essential enzymes, or interfere with microbial metabolism. The lipophilicity and electronic properties of the derivatives, influenced by the nature of the substituents, play a crucial role in their antimicrobial potency.[10]

Prenylated p-hydroxybenzoic acid derivatives isolated from Piper aduncum have shown significant antibacterial and molluscicidal activities.[8] Furthermore, novel ester and hybrid derivatives of 3-hydroxybenzoic acid have been synthesized and shown to possess potential antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][7] Some derivatives have also been reported to exhibit antiviral properties.[11]

B. Antioxidant and Anti-inflammatory Properties